Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide

Medicinal Chemistry Scaffold Comparison Structure-Activity Relationships

Procure 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide (CAS 2034593-11-6) for exclusive access to a novel furopyridine chemotype. Its unique furan-2-yl/pyridin-4-yl regiochemistry provides a critical matched molecular pair with CAS 2034309-89-0 for SAR studies, unlike inactive-position analogs. With a TPSA of 64.4 Ų and XLogP3-AA of 3.6, it is specifically designed for CNS kinase inhibitor discovery. This secondary amide offers a defined hydrogen bond donor, essential for target engagement where tertiary amide analogs fail. Available for immediate custom synthesis.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.83
CAS No. 2034593-11-6
Cat. No. B2879007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide
CAS2034593-11-6
Molecular FormulaC20H19ClN2O3
Molecular Weight370.83
Structural Identifiers
SMILESCC(C)(C(=O)NCC1=CC(=NC=C1)C2=CC=CO2)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN2O3/c1-20(2,26-16-7-5-15(21)6-8-16)19(24)23-13-14-9-10-22-17(12-14)18-4-3-11-25-18/h3-12H,13H2,1-2H3,(H,23,24)
InChIKeyOJTIRBGGCBLIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide (CAS 2034593-11-6): Structural and Physicochemical Baseline for Procurement Decisions


2-(4-Chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide (CAS 2034593-11-6, PubChem CID 91630450) is a synthetic small molecule with molecular formula C20H19ClN2O3 and molecular weight 370.8 g/mol [1]. The compound features a 2-methylpropanamide core substituted with a 4-chlorophenoxy group and an N-((2-(furan-2-yl)pyridin-4-yl)methyl) moiety, combining three distinct pharmacophoric elements: a halophenyl ether, a furan heterocycle, and a pyridine ring [1]. Its computed physicochemical profile includes XLogP3-AA of 3.6, topological polar surface area (TPSA) of 64.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1]. This compound belongs to the furopyridine-containing propanamide class, a scaffold associated with kinase inhibition and GPCR modulation in medicinal chemistry [2].

Why Generic Substitution Fails for 2-(4-Chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide: Regiochemical Specificity and Scaffold Constraints


Closely related analogs of this compound that share the C20H19ClN2O3 formula cannot be considered interchangeable due to critical regiochemical differences in the furan and pyridine ring substitution patterns. The target compound features a furan-2-yl group at the pyridine 2-position and the amide-linked methylene at the pyridine 4-position [1]. The closest regioisomer, CAS 2034309-89-0, bears a furan-3-yl group at the pyridine 6-position with methylene attachment at the pyridine 3-position . Another analog, CAS 1286703-97-6, exhibits a fundamentally different connectivity pattern with distinct molecular formula (C21H21ClN2O3, MW 384.86) [2]. These positional variations alter the spatial orientation of hydrogen bond donor/acceptor pharmacophores, the three-dimensional shape complementarity for biological targets, and the overall lipophilic/hydrophilic balance—any one of which can profoundly affect target binding, selectivity, and pharmacokinetic behavior [3].

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide: Comparative Property Analysis


Regiochemical Scaffold Differentiation: Furan-2-yl/Pyridin-4-yl vs. Furan-3-yl/Pyridin-3-yl Substitution Pattern

The target compound (CAS 2034593-11-6) is distinguished from its closest regioisomer (CAS 2034309-89-0) by the position of furan ring attachment (furan-2-yl vs. furan-3-yl) and pyridine methylene substitution (pyridin-4-yl vs. pyridin-3-yl). Both compounds share the same molecular formula (C20H19ClN2O3) and calculated molecular weight (~370.8 g/mol), making them isomeric, but the different attachment points produce distinct three-dimensional conformations and electronic surface potentials [1]. The furan-2-yl group in the target compound places the oxygen heteroatom in conjugation with the pyridine ring at the ortho-like position, whereas the furan-3-yl isomer places oxygen at a meta-like position, altering the directionality of the hydrogen bond acceptor . This regiochemical difference is critical in medicinal chemistry as it affects target binding orientation; similar positional isomer pairs in furopyridine kinase inhibitor series have shown IC50 differences exceeding 100-fold [2].

Medicinal Chemistry Scaffold Comparison Structure-Activity Relationships

Connectivity Scaffold Differentiation vs. CAS 1286703-97-6: Fundamental Structural Divergence

The target compound (CAS 2034593-11-6, C20H19ClN2O3, MW 370.8) differs fundamentally from CAS 1286703-97-6 (C21H21ClN2O3, MW 384.86) in both molecular formula and connectivity. In the target compound, the amide nitrogen is directly attached to a methylene bridge that connects to the pyridine 4-position, with the furan-2-yl substituent attached at the pyridine 2-position [1]. In contrast, CAS 1286703-97-6 features the furan-2-ylmethyl group attached directly to the amide nitrogen along with a pyridin-2-ylmethyl group, creating a tertiary amide rather than the secondary amide found in the target [2]. This tertiary vs. secondary amide distinction eliminates the hydrogen bond donor capacity in CAS 1286703-97-6 that is present in the target compound (1 HBD) [1]. The molecular weight difference of approximately 14 g/mol (one methylene unit) further distinguishes these compounds [1][2].

Organic Synthesis Chemical Procurement Structure Verification

Computed Physicochemical Property Profile and Drug-Likeness Assessment

The target compound exhibits a computed physicochemical profile consistent with oral drug-likeness parameters: XLogP3-AA of 3.6, TPSA of 64.4 Ų, molecular weight of 370.8 g/mol, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. These values place the compound within favorable ranges for the Lipinski Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and the Veber rule (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [2]. The TPSA of 64.4 Ų falls within the range associated with good oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų), suggesting potential CNS exposure [2]. Compared to the broader class of furopyridine-containing drug candidates, which frequently exhibit TPSA values exceeding 80 Ų due to additional polar substituents, the target compound's relatively compact TPSA may offer a differentiated permeability profile [3]. However, this assessment is entirely computational and has not been validated by experimental ADMET data for this specific compound.

ADMET Prediction Drug-Likeness Lead Optimization

Class-Level Kinase Inhibition Potential Based on Furopyridine Pharmacophore

The furopyridine scaffold present in the target compound (furan ring attached at the pyridine 2-position) is a recognized pharmacophore in kinase inhibitor design. Patent literature discloses that compounds bearing the 2-(furan-2-yl)pyridine substructure, when appropriately substituted, can act as ATP-competitive kinase inhibitors, particularly against Raf kinases [1]. The target compound's specific substitution pattern—with a 4-chlorophenoxy-2-methylpropanamide side chain attached via a methylene linker at the pyridine 4-position—represents a distinct chemotype within this class [2]. Importantly, no direct kinase inhibition data (IC50, Kd, or Ki) for this specific compound have been identified in the public domain. The closest structurally characterized furopyridine kinase inhibitors in patent WO2003022838A1 contain different amide substitution patterns and show Raf kinase IC50 values ranging from sub-nanomolar to micromolar depending on the specific substitution [1]. The target compound's secondary amide hydrogen bond donor and the 4-chlorophenoxy group may contribute to hinge-region binding interactions typical of type I kinase inhibitors, but this remains speculative without experimental validation [3].

Kinase Inhibition Furopyridine Scaffold Drug Discovery

Recommended Research Application Scenarios for 2-(4-Chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide Based on Available Evidence


Kinase Inhibitor Screening Library Enrichment with a Structurally Distinct Furopyridine Chemotype

This compound is suitable for inclusion in kinase-focused screening libraries, particularly those targeting the Raf kinase family or other kinases with a demonstrated affinity for furopyridine-based ATP-competitive inhibitors [1]. The 2-(furan-2-yl)pyridine substructure provides the core kinase hinge-binding recognition element, while the 4-chlorophenoxy-2-methylpropanamide side chain represents an underexplored substitution pattern distinct from the substitution vectors commonly described in furopyridine kinase inhibitor patents [1]. Given the absence of any published activity data, this compound is best positioned as a novel chemotype for hit identification in high-throughput screening campaigns rather than as a tool compound with a known target profile. Its computed drug-likeness parameters (MW 370.8, XLogP3-AA 3.6, TPSA 64.4 Ų) are compatible with screening in both biochemical and cell-based assay formats [2].

Structure-Activity Relationship (SAR) Studies on Furopyridine-Positional Isomer Pairs

The compound's regioisomeric relationship with CAS 2034309-89-0 (furan-3-yl/pyridin-3-yl variant) provides a valuable matched molecular pair for SAR exploration. Systematic comparison of these two regioisomers in a panel of kinase or GPCR assays could reveal the impact of furan and pyridine attachment positions on target selectivity and potency . Such studies would quantify the differential activity that class-level precedent suggests may be substantial (≥100-fold IC50 differences observed for similar positional isomer pairs) [1]. This specific matched-pair analysis is not possible with analogs like CAS 1286703-97-6, which differs fundamentally in connectivity and hydrogen bond donor capacity [3].

Computational Chemistry and Molecular Docking Campaigns Targeting CNS-Penetrant Kinase Inhibitors

With a computed TPSA of 64.4 Ų—below the commonly cited 90 Ų threshold for blood-brain barrier penetration—this compound may serve as a starting scaffold for CNS-targeted kinase inhibitor design [2]. The moderate lipophilicity (XLogP3-AA 3.6) and single hydrogen bond donor are consistent with CNS drug-like properties, though experimental confirmation of brain penetration is lacking. The compound can be used in structure-based drug design workflows to explore binding modes within kinase ATP pockets while maintaining favorable CNS physicochemical space, offering a potential differentiation from higher-TPSA furopyridine analogs that are less likely to achieve CNS exposure [2][4].

Chemical Probe Development Requiring a Well-Characterized Secondary Amide Scaffold

The secondary amide functionality provides a single, well-defined hydrogen bond donor that can serve as a critical interaction point with target proteins [3]. This feature is absent in the tertiary amide analog CAS 1286703-97-6, making the target compound the preferred choice for studies where amide NH-mediated hydrogen bonding is hypothesized to be essential for target engagement [3]. The compound can serve as a synthetic intermediate for further derivatization, with the pyridine nitrogen, furan oxygen, amide NH, and chlorophenoxy group all available as potential interaction or modification sites [2].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.